REACTION_CXSMILES
|
Cl[C:2]1C=C(Cl)C=[C:7](Cl)[C:3]=1[C:4](O)=O.[Br:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([OH:19])=[O:18].C(N(CC)CC)C.C(O)(C)(C)C>C1COCC1.CN(C1C=CN=CC=1)C>[C:3]([O:18][C:17](=[O:19])[C:16]1[CH:20]=[CH:21][CH:22]=[C:14]([Br:13])[CH:15]=1)([CH3:7])([CH3:4])[CH3:2]
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C(=CC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
was used in the next reaction without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=CC=C1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |